

Detecting Chorismic Acid: Advanced Mass Spectrometry Techniques

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Compound of Interest		
Compound Name:	Chorismic Acid	
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Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chorismic acid is a key biochemical intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other vital compounds in plants, bacteria, fungi, and parasites.[1][2][3] The absence of this pathway in mammals makes its enzymes attractive targets for the development of novel herbicides and antimicrobial agents.[2][3] Consequently, sensitive and accurate detection of chorismic acid is crucial for studying the shikimate pathway, screening for enzyme inhibitors, and for metabolic engineering applications. These application notes provide an overview and detailed protocols for the detection and quantification of chorismic acid using advanced mass spectrometry techniques, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS).

Mass Spectrometry Techniques for Chorismic Acid Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the predominant technique for the analysis of **chorismic acid** due to its high sensitivity, selectivity, and ability to handle the compound's labile nature.



Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique offers high mass accuracy and resolution, enabling the precise determination of the elemental composition of **chorismic acid** and its fragments. This is particularly useful for confirming the identity of the analyte in complex biological matrices. A reported method utilizes negative electrospray ionization (ESI) for the sensitive detection of chorismate.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach provides excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM), making it ideal for quantitative studies. By selecting specific precursor and product ion transitions, interferences from the sample matrix can be minimized.

Quantitative Data Summary

The following table summarizes the quantitative performance of a reported LC-MS method for the analysis of shikimate pathway intermediates, including **chorismic acid**.

Compound	Limit of Detection (LOD) (pmol per injection)	Limit of Quantification (LOQ) (pmol per injection)	Relative Standard Deviation (RSD) (%)
Chorismate	8	0.05 - 0.33	2 - 10
Shikimate 3- phosphate	2.4	0.05 - 0.33	2 - 10
Prephenate	22	0.05 - 0.33	2 - 10
Arogenate	2.5	0.05 - 0.33	2 - 10
(Data adapted from a simplified liquid chromatography-mass spectrometry methodology for probing the shikimate pathway in plants)[4]			



Experimental Protocols Protocol 1: Sample Preparation from Plant Tissues

This protocol outlines a general procedure for the extraction of **chorismic acid** and other shikimate pathway intermediates from plant tissues.

Materials:

- Plant tissue (e.g., leaves)
- Methanol:Chloroform extraction solvent
- Norvaline (internal standard)
- Isovitexin (internal standard)
- ¹⁵N-Arogenate (internal standard)
- Methanol (80%)
- SpeedVac concentrator

Procedure:

- Prepare the extraction solvent containing internal standards (e.g., 25 μM norvaline, 0.5 μg/μL isovitexin, and 10 μM ¹⁵N-arogenate in a methanol:chloroform mixture).
- Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.
- Homogenize the frozen tissue in the pre-chilled extraction solvent.
- Centrifuge the homogenate to pellet cellular debris.
- Transfer the supernatant to a new tube.
- Evaporate the solvent to dryness using a SpeedVac concentrator.
- Reconstitute the dried pellet in 80% methanol for LC-MS analysis.[4]



Protocol 2: LC-HRMS for Chorismic Acid Detection

This protocol is based on a method for determining chorismate synthase activity by detecting the formation of chorismate.[1][2]

Instrumentation:

- Liquid Chromatograph (e.g., Agilent 1260 Infinity Quaternary LC System)
- High-Resolution Mass Spectrometer (e.g., Agilent 6540 UHD Accurate-Mass Q-TOF LC/MS)

Chromatographic Conditions:

- Column: Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column.
- Mobile Phase A: 5 mM Acetic acid—ammonium acetate buffer (pH 4) in water.[4]
- Mobile Phase B: Acetonitrile.[4]
- Gradient: A linear gradient from high acetonitrile concentration to a lower concentration to elute polar compounds. A typical gradient might start at 80-90% B and decrease to 20-30% B over several minutes.
- Flow Rate: 0.3 0.5 mL/min.
- Injection Volume: 5 10 μL.

Mass Spectrometry Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-).[1][2]
- Mass Range: 50 1000 amu.[1]
- Capillary Voltage: 3500 V.
- Fragmentor Voltage: 100 V.
- Gas Temperature: 325 °C.



- Gas Flow: 8 L/min.
- Nebulizer Pressure: 35 psi.

Data Acquisition and Analysis:

- Acquire data in full scan mode to detect the [M-H]⁻ ion of **chorismic acid** (m/z 225.06).
- A dimer peak of chorismic acid may also be observed.[1]
- For structural confirmation, acquire MS/MS data. The fragmentation of **chorismic acid** will yield characteristic product ions. While specific fragmentation data for **chorismic acid** is not detailed in the provided search results, carboxylic acids, in general, can exhibit losses of H₂O (M-18), CO (M-28), and COOH (M-45).[5][6]

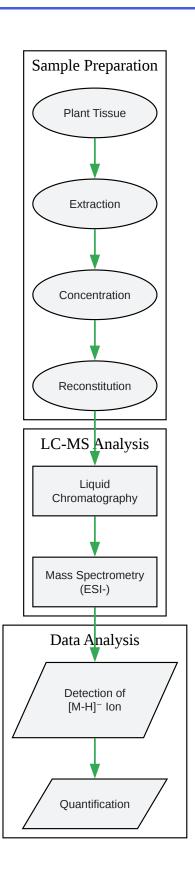
Visualizations



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Caption: The Shikimate Pathway leading to Chorismic Acid.

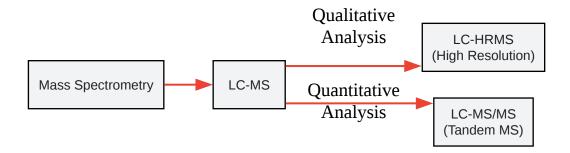




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Caption: Experimental Workflow for **Chorismic Acid** Detection.





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Caption: Relationship between Mass Spectrometry Techniques.

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